2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine
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Overview
Description
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine is a complex organic compound with a unique structure that includes both furan and guanidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine typically involves multi-step organic reactions. One common method involves the condensation of 4-(diaminomethylideneamino)-2-methylphenyl derivatives with furan-2-yl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diaminomethylideneamino)-2-methylphenyl derivatives
- Furan-2-yl compounds
- Guanidine derivatives
Uniqueness
What sets 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from medicinal chemistry to materials science .
Properties
CAS No. |
423165-10-0 |
---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-[5-[4-(diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine |
InChI |
InChI=1S/C20H22N6O/c1-11-9-13(25-19(21)22)3-5-15(11)17-7-8-18(27-17)16-6-4-14(10-12(16)2)26-20(23)24/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26) |
InChI Key |
KOFVLPOSCTWTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(N)N)C2=CC=C(O2)C3=C(C=C(C=C3)N=C(N)N)C |
Origin of Product |
United States |
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